molecular formula C23H23N3O4 B2790137 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one CAS No. 2034534-60-4

2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one

Cat. No.: B2790137
CAS No.: 2034534-60-4
M. Wt: 405.454
InChI Key: ZZMJDZBUWHCLAQ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring:

  • A 1,3-benzodioxole moiety linked via an ether oxygen.
  • A propan-1-one backbone.
  • A tetrahydroisoquinoline ring substituted with a 1-methyl-1H-pyrazol-4-yl group.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-15(30-18-7-8-21-22(9-18)29-14-28-21)23(27)26-12-16-5-3-4-6-19(16)20(13-26)17-10-24-25(2)11-17/h3-11,15,20H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMJDZBUWHCLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C2=CC=CC=C2C1)C3=CN(N=C3)C)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones.

    Construction of the dihydroisoquinoline structure: This can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrazole and dihydroisoquinoline structures using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety and the dihydroisoquinoline structure.

    Reduction: Reduction reactions can occur at the carbonyl group and the pyrazole ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole and dihydroisoquinoline moieties.

    Reduction: Reduced forms of the carbonyl group and pyrazole ring.

    Substitution: Substituted derivatives at the aromatic rings.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C23H26N2O3C_{23}H_{26}N_2O_3, with a molecular weight of approximately 394.46 g/mol. The structure features a benzodioxole moiety linked to a tetrahydroisoquinoline derivative, which may contribute to its biological activity.

Antidepressant Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antidepressant properties. The benzodioxole and tetrahydroisoquinoline structures are known to interact with serotonin receptors, which may suggest that this compound could also exhibit similar effects.

Case Study: Serotonin Reuptake Inhibition

A study focusing on related compounds demonstrated that benzodioxole derivatives can inhibit serotonin reuptake effectively. This suggests that the compound may have potential as an antidepressant or anxiolytic agent, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Analgesic Properties

Research has shown that tetrahydroisoquinoline derivatives possess analgesic effects. Given the structure of the compound under discussion, it is plausible that it may also exhibit pain-relieving properties.

Case Study: Pain Management

In preclinical trials, tetrahydroisoquinoline derivatives were tested for their efficacy in pain management. Results indicated significant analgesic activity, suggesting that compounds like 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one could be explored for therapeutic use in chronic pain conditions.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, related compounds have shown promise in reducing neuronal damage and improving cognitive function. Such findings highlight the potential for this compound to be developed further for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: The compound can interact with receptors, modulating their signaling pathways.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and stability.

Comparison with Similar Compounds

Key structural attributes :

  • The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with CNS activity .
  • The 1-methylpyrazole substituent enhances solubility and modulates steric interactions in binding pockets .

Coupling reactions between benzodioxol-5-ol derivatives and tetrahydroisoquinoline intermediates (e.g., using dioxane as a solvent and triethylamine as a base) .

Nucleophilic substitution at the propan-1-one carbonyl group to attach the tetrahydroisoquinoline-pyrazole unit .

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Benzodioxole, tetrahydroisoquinoline, methylpyrazole ~449.5 (estimated) High structural complexity; potential for multi-target activity
1-(4-Methoxy-2H-1,3-Benzodioxol-5-yl)propan-1-one Benzodioxole, propanone 222.2 Simpler structure; limited solubility due to lack of nitrogen heterocycles
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole, pyrazolone 337.4 Electrophilic carbonyl group; potential for covalent binding
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Thiazolidinone, dihydropyrazole ~350–400 (varies) Sulfur-containing backbone; redox-active properties

Pharmacokinetic and Pharmacodynamic Comparisons

Solubility and Lipophilicity
  • Target Compound: Moderate solubility due to the polar pyrazole and tetrahydroisoquinoline groups, balanced by the hydrophobic benzodioxole.
  • 1-(4-Methoxy-2H-1,3-Benzodioxol-5-yl)propan-1-one : Lower solubility (logP ~2.5) due to the absence of hydrophilic heterocycles.
  • 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one : Higher logP (~3.2) due to the benzothiazole and phenyl groups.
Binding Affinity
  • The tetrahydroisoquinoline-pyrazole unit in the target compound likely enhances interactions with amine receptors (e.g., serotonin or dopamine receptors) compared to simpler analogs .
  • Benzothiazole-containing analogs exhibit stronger π-π stacking but lack the conformational flexibility of tetrahydroisoquinoline.

Computational Analysis

  • Multiwfn Wavefunction Analysis : The target compound’s electron localization function (ELF) indicates strong electron density around the benzodioxole oxygen, suggesting susceptibility to oxidative metabolism.
  • SHELXL Refinement : Crystallographic data for analogs (e.g., compound 74 in ) confirm planar geometry of the benzodioxole ring, critical for stacking interactions.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • CAS Number : 324023-99-6

This compound features a benzodioxole moiety, which is known for its diverse biological activities, and a tetrahydroisoquinoline scaffold that may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Phospholipase A2 (PLA2) : Research indicates that compounds with similar structures can inhibit lysosomal phospholipase A2 (PLA2G15), which is associated with drug-induced phospholipidosis. This inhibition correlates with the potential for these compounds to cause cellular toxicity and may be a critical factor in their pharmacological profiles .
  • Neuroprotective Effects : The benzodioxole structure is linked to neuroprotective properties. Compounds derived from this scaffold have been studied for their effects on neurodegenerative disorders, suggesting that this compound might exhibit similar protective effects against neuronal damage .

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Antidepressant Activity : The presence of the pyrazole ring suggests potential antidepressant effects. Compounds with similar structures have been reported to act on serotonin pathways, indicating that this compound may also influence mood regulation .
  • Antitumor Properties : Preliminary studies indicate potential antitumor activity. Compounds related to the benzodioxole structure have been investigated for their ability to inhibit cancer cell proliferation .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibition of PLA2 activity at concentrations below 1 mM. This finding aligns with studies on related compounds that have shown similar inhibitory effects on PLA2G15, indicating a potential mechanism for phospholipidosis .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

Compound NameIC50 (μM)Biological Activity
Compound A0.18PLA2 Inhibition
Compound B40.01Antitumor Activity
Compound C<1Neuroprotective

This table illustrates the potency and biological relevance of compounds within the same chemical family.

Q & A

Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Coupling reactions between the benzodioxol-5-yloxy and tetrahydroisoquinoline moieties under reflux in ethanol or DMF .
  • Pyrazole ring introduction via nucleophilic substitution or cyclization, often requiring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Solvent selection (e.g., DMSO for polar intermediates, ethanol for recrystallization) significantly impacts yield. For example, refluxing in ethanol for 2–4 hours achieves ~60–70% yield, while prolonged heating (>6 hours) reduces yield due to side reactions .

Advanced: How can enantiomeric purity be ensured during synthesis, given the stereochemical complexity of the tetrahydroisoquinoline core?

Methodological Answer:

  • Chiral chromatography (e.g., HPLC with amylose-based columns) resolves enantiomers post-synthesis .
  • Asymmetric catalysis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during tetrahydroisoquinoline formation ensures stereocontrol .
  • Circular Dichroism (CD) spectroscopy validates enantiomeric excess (>98% ee) by comparing experimental spectra to computational models .

Basic: Which analytical techniques are most reliable for confirming structural integrity?

Methodological Answer:

  • NMR (¹H/¹³C) : Assign peaks to benzodioxole (δ 6.7–7.1 ppm), pyrazole (δ 7.8–8.2 ppm), and tetrahydroisoquinoline (δ 3.2–4.5 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₃H₂₁N₃O₄: 404.1601; observed: 404.1603) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the tetrahydroisoquinoline ring .

Advanced: How can researchers design experiments to assess metabolic stability in vitro?

Methodological Answer:

  • Liver microsomal assays : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to quantify IC₅₀ values .
  • Data interpretation : Half-life (t₁/₂) >60 minutes suggests favorable metabolic stability for further development .

Basic: What solvent systems are optimal for recrystallization to achieve high purity?

Methodological Answer:

  • Ethanol-water mixtures (7:3 v/v) yield needle-like crystals with >95% purity .
  • DMF/EtOH (1:1) is effective for polar intermediates but requires slow cooling (1°C/min) to avoid amorphous precipitates .
  • Hexane/ethyl acetate gradients (3:1 to 1:1) purify hydrophobic derivatives via column chromatography .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Dose-response standardization : Normalize IC₅₀ values using internal controls (e.g., doxorubicin for cytotoxicity assays) .
  • Assay replication : Conduct parallel testing in ≥3 independent labs to identify protocol variability (e.g., cell line passage number, serum concentration) .
  • Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data and identify outliers .

Basic: What are the key considerations for designing stability studies under varying pH conditions?

Methodological Answer:

  • Buffer selection : Use phosphate (pH 2–8) and borate (pH 9–10) buffers at 0.1 M. Avoid Tris due to reactive amines .
  • Accelerated degradation : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation products via UPLC-PDA .
  • Kinetic modeling : Calculate rate constants (k) to predict shelf-life under ambient conditions .

Advanced: How can computational modeling predict target binding affinity for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with PyRx to simulate binding to targets (e.g., kinase domains). Validate with crystal structures (PDB: 3QKK) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
  • Free energy calculations : MM-GBSA estimates ΔG binding (±2 kcal/mol accuracy) .

Basic: What precautions are necessary to prevent decomposition during storage?

Methodological Answer:

  • Light sensitivity : Store in amber vials at -20°C under N₂ atmosphere .
  • Moisture control : Use desiccants (silica gel) and lyophilize hygroscopic batches .
  • Purity checks : Monthly HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation .

Advanced: How can environmental impact assessments guide disposal protocols for this compound?

Methodological Answer:

  • Biodegradation assays : Incubate with soil microbiota (OECD 301F) to measure half-life in aerobic conditions .
  • Ecotoxicology : Test on Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201/202).
  • Waste treatment : Recommend incineration (≥850°C) for non-biodegradable batches .

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